![molecular formula C17H16F2N2O B5738897 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine CAS No. 314284-50-9](/img/structure/B5738897.png)
1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as 2F-DCK, is a synthetic dissociative drug that is structurally similar to ketamine. It is a research chemical that has gained popularity in the scientific community for its potential therapeutic applications and as a tool for studying the brain.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in regulating neuronal activity and is believed to play a role in the development of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease levels of glutamate, an excitatory neurotransmitter that is involved in many brain functions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation is that its effects on the brain are not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are many potential future directions for research on 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications for depression, anxiety, and other psychiatric disorders. Another area of interest is its use as a tool for studying the brain and its functions, including the mechanisms of action of dissociative drugs. Additionally, more research is needed to determine the safety and efficacy of 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine for use in humans.
Synthesis Methods
The synthesis of 1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 2-fluorobenzoyl chloride with 4-fluorophenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine has been used in scientific research to study the brain and its functions. It has been found to have potential therapeutic applications for depression, anxiety, and post-traumatic stress disorder. It has also been used as a tool to study the effects of dissociative drugs on the brain and to investigate the mechanisms of action of these drugs.
properties
IUPAC Name |
(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGZNGTMUFVBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970707 | |
Record name | (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
314284-50-9, 5537-14-4 | |
Record name | (2-Fluorophenyl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314284-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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